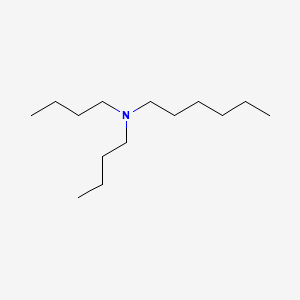

N,N-dibutylhexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23601-43-6 |

|---|---|

Molecular Formula |

C14H31N |

Molecular Weight |

213.40 g/mol |

IUPAC Name |

N,N-dibutylhexan-1-amine |

InChI |

InChI=1S/C14H31N/c1-4-7-10-11-14-15(12-8-5-2)13-9-6-3/h4-14H2,1-3H3 |

InChI Key |

KFOQAMWOIJJNFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CCCC)CCCC |

Origin of Product |

United States |

Mechanistic Investigations of N,n Dibutylhexan 1 Amine Reactivity and Transformations

Elucidation of Reaction Mechanisms

The elucidation of how N,N-dibutylhexan-1-amine participates in chemical reactions is crucial for controlling reaction outcomes and designing new synthetic methods. This involves examining different proposed mechanisms, such as direct transfer processes and the role of surrounding molecules like water.

The oxidation of tertiary amines can proceed through several mechanistic pathways. One proposed mechanism is a single electron transfer (SET) process, where the amine donates an electron to an oxidizing agent, forming a radical cation. acs.org This initial step is often followed by deprotonation at the α-carbon, leading to the formation of an α-amino radical, which can then be further oxidized to an iminium cation. mdpi.com Another pathway involves a polar nucleophilic mechanism, where the amine directly attacks the oxidizing species. nih.gov

In the context of this compound, its oxidation would likely lead to the formation of an iminium ion. nih.gov This intermediate is a key species that can undergo further reactions. For instance, in the presence of water, the iminium ion can be hydrolyzed to yield dibutylamine (B89481) and hexanal. The metabolism of tertiary amines is primarily mediated by cytochrome P-450, leading to α-carbon oxidation, and by flavin-containing monooxygenase (FMO), which leads to N-oxidation. nih.gov The specific pathway taken can be influenced by factors such as the lipophilicity, basicity, and steric hindrance of the amine. nih.gov

Two primary mechanisms have been proposed for the oxidation of tertiary amines: a single electron transfer (SET) mechanism and a polar nucleophilic mechanism. acs.orgnih.gov The SET mechanism involves the initial formation of a radical cation, while the polar nucleophilic mechanism involves a direct attack of the amine on the oxidant. acs.orgnih.gov Studies on various amines have shown that the operative mechanism can depend on the specific amine and the reaction conditions. nih.gov

Water is not always a passive solvent and can play a direct role in chemical reactions involving amines. Water clusters, which are small aggregates of water molecules, can actively participate in reaction mechanisms. For instance, water radical cations, (H₂O)₂⁺˙, have been shown to be potent oxidizing agents capable of oxidizing aromatic amines. nih.gov These radical cations can be generated at the air-water interface of microdroplets. nih.gov

In the context of amine oxidation, water can facilitate the reaction by stabilizing charged intermediates or by directly participating as a reactant. For example, in the oxidation of amines, water can act as a nucleophile, attacking an iminium ion intermediate to form a carbinolamine, which can then break down to an aldehyde and a secondary amine. acs.orgacs.org The presence of water has also been observed to enhance the rate of amine dehydrogenation. acs.org Furthermore, water clusters can promote heterogeneous reactions of amines on surfaces, such as the reaction of amines with sulfuric acid on mineral dust particles, which is relevant in atmospheric chemistry. gdut.edu.cn The structure and reactivity of these water clusters can be influenced by the surrounding environment, such as the nature of the hydrocarbon fuel they are in. sapub.org

Recent studies have highlighted the catalytic role of small water clusters in reactions involving ammonia (B1221849), where a high local electric field within the cluster enhances reactivity. nih.gov This suggests that similar effects could be at play in reactions of this compound in aqueous environments. The ability of water to form hydrogen-bonded networks can facilitate proton transfer steps, which are often crucial in amine reactions. nih.gov

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product. numberanalytics.comnih.gov The study of MCRs involving amines can provide valuable mechanistic information. Common MCRs that utilize amines include the Mannich, Ugi, and Strecker reactions. nih.govrsc.org

In the Mannich reaction, an amine, a non-enolizable aldehyde, and a compound with an active hydrogen atom react to form an aminomethyl derivative. nih.gov The mechanism typically proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the active hydrogen compound. nih.gov The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. numberanalytics.comnih.gov The mechanism is thought to begin with the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate. nih.gov A three-component version of the Ugi reaction exists where water acts as the nucleophile in the absence of a carboxylic acid. nih.gov

These MCRs highlight the common mechanistic theme of iminium ion formation from tertiary amines like this compound in the presence of an appropriate carbonyl compound. Understanding these pathways is crucial for designing new and efficient syntheses of complex molecules. numberanalytics.comnih.govmdpi.com The development of novel MCRs is an active area of research, with automated methods being developed to predict and validate new reaction pathways. chemrxiv.org

The functionalization of amines often relies on transition-metal catalysts. However, the behavior of these catalysts can sometimes be unconventional. For instance, in the copper-catalyzed amination of aryl bromides, the choice of ligand and base can dramatically influence the reaction's success, especially with base-sensitive substrates or those containing coordinating heterocycles. nih.gov Anionic N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to form stable and reactive copper catalysts that resist deactivation. nih.gov

In some cases, seemingly competitive catalysts can act cooperatively. For example, a combination of a Lewis acid like B(C₆F₅)₃ and a chiral Lewis acid co-catalyst can promote the enantioselective β-C–H functionalization of N-alkylamines. researchgate.net This dual catalytic system facilitates the reaction of amines with α,β-unsaturated compounds. researchgate.net

Furthermore, the development of metal-free catalytic systems is a growing area of interest. For example, molecular iodine has been used for the selective oxidation of cyclic secondary and tertiary amines to lactams under mild conditions. organic-chemistry.org This reaction is proposed to proceed through an N-iodoammonium intermediate. organic-chemistry.org Additionally, ruthenium pincer complexes have been used to catalyze the oxidative deamination of primary amines using water as the oxidant, liberating hydrogen gas. acs.org This demonstrates an environmentally friendly approach to amine transformation. acs.orgacs.org

Kinetic Studies of Amine Reactions

Kinetic studies are essential for understanding the rates of chemical reactions and for elucidating reaction mechanisms. By measuring how the concentration of reactants and products changes over time, key parameters such as rate constants and reaction orders can be determined.

Steady-state kinetics is a common approach used to analyze enzyme-catalyzed reactions and can also be applied to other complex reaction systems. In the context of amine reactions, steady-state analysis can provide insights into the rate-determining steps of a reaction. For example, in the reaction of carbon dioxide with tertiary amines in aqueous solutions, kinetic studies have shown that the reaction order in amine is approximately one. utwente.nl This finding is consistent with a base catalysis mechanism. utwente.nl

Pre-steady-state kinetic analysis, which monitors the reaction on a very short timescale, can be used to observe the formation and decay of reaction intermediates. nih.gov For instance, in the enzyme-catalyzed generation of H₂S from cysteine and homocysteine, pre-steady-state kinetics allowed for the observation of an aminoacrylate intermediate. nih.gov Such detailed kinetic analysis can help to build a more complete picture of the reaction mechanism.

The table below presents hypothetical steady-state kinetic parameters for the reaction of this compound under different conditions, illustrating how changes in parameters can reflect different mechanistic details.

Table 1: Hypothetical Steady-State Kinetic Parameters for this compound Reactions

| Reaction Condition | Rate Constant (k) | Reaction Order (Amine) | Reaction Order (Other Reactant) | Proposed Rate-Determining Step |

| Oxidation with H₂O₂ | k₁ | 1 | 1 | Nucleophilic attack of amine on peroxide |

| Reaction with CO₂ | k₂ | 1 | 1 | Formation of carbamate (B1207046) intermediate |

| Catalytic Dehydrogenation | k₃ | 0 | 1 | Catalyst-substrate complex formation |

Determination of Rate-Limiting Steps

In the metabolic or oxidative dealkylation of tertiary amines like this compound, a common transformation pathway involves the removal of an alkyl group. This process is often catalyzed by enzymes such as cytochrome P450. researchgate.net The mechanism is generally understood to proceed through the formation of a carbinolamine intermediate.

The rate-limiting step in this transformation is frequently the initial cleavage of a carbon-hydrogen (C-H) bond at the carbon atom alpha to the nitrogen. nih.gov For this compound, this would involve the α-carbon of either a butyl or the hexyl group. The reaction sequence is proposed to be:

Electron Transfer: An initial single electron transfer from the nitrogen atom to an oxidizing species (like a cytochrome P450 heme center) can occur. nih.gov

Hydrogen Atom Abstraction: This is followed by the abstraction of a hydrogen atom from one of the α-carbons, forming a carbon-centered radical. This step is often the slowest and therefore rate-determining. rsc.org

Hydroxylation: The radical then rapidly combines with a hydroxyl species to form an unstable carbinolamine.

Decomposition: The carbinolamine intermediate quickly decomposes to yield a secondary amine (either N-butylhexan-1-amine or N,N-dibutylamine) and an aldehyde (butyraldehyde or hexanal).

Studies on analogous tertiary amines have shown that the hydroxylation at the α-carbon is the rate-determining step in oxidative dealkylation. nih.gov This is a critical piece of information for predicting the metabolic fate and reaction kinetics of this compound.

Isotope Effects in Amine Transformations

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by observing the effect of isotopic substitution on reaction rates or by tracing the path of labeled atoms through metabolic pathways.

The deuterium (B1214612) kinetic isotope effect (KIE) is the ratio of the rate of reaction of a compound containing hydrogen to the rate of the same compound where that hydrogen has been replaced by deuterium (kH/kD). A primary KIE greater than 1 is strong evidence that the C-H bond is broken in the rate-limiting step of the reaction.

For the oxidative dealkylation of amines, deuteration of the α-carbon significantly slows down the reaction. For example, in the microsomal oxidative debenzylation of 1-benzyl-4-cyano-4-phenylpiperidine, a primary isotope effect of 1.46 was observed when the methylene (B1212753) hydrogens of the benzyl (B1604629) group were replaced by deuterium. nih.gov Similarly, studies on cyclohexylamine (B46788) deamination showed an apparent isotope effect (VH/VD) of 1.75. nih.gov In the metabolism of N-nitrosodimethylamine by cytochrome P4502E1, deuteration led to a 5-fold increase in the apparent Michaelis constant (Km), indicating a significant isotope effect. nih.gov

These findings support the mechanism where α-C-H bond cleavage is the rate-determining step. For this compound, one would predict a significant KIE upon deuteration of the α-carbons of the butyl or hexyl groups, which would confirm that C-H bond scission is integral to the rate-limiting step of its oxidative dealkylation.

Table 1: Examples of Deuterium Kinetic Isotope Effects in Amine Metabolism

| Compound | Transformation | Enzyme System | Isotope Effect (kH/kD or VH/VD) | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-cyano-4-phenylpiperidine | Oxidative Debenzylation | Microsomal | 1.46 | nih.gov |

| Cyclohexylamine | Oxidative Deamination | Rabbit Liver Microsomes | 1.75 | nih.gov |

| N-Nitrosodimethylamine | Demethylation | Cytochrome P4502E1 | ~5 (on Km) | nih.gov |

Stable isotope labeling with 15N is a fundamental technique used to trace the metabolic fate of nitrogen-containing compounds. nih.gov In the context of amine metabolism, replacing the natural abundance 14N with 15N in this compound would allow researchers to follow the nitrogen atom through various biotransformation reactions using mass spectrometry. nih.govresearchgate.net

The general workflow for such a study involves:

Synthesis: Chemical synthesis of the 15N-labeled this compound.

Administration: Introduction of the labeled compound into a biological system (e.g., cell culture, animal model).

Analysis: At various time points, samples are collected, and metabolites are extracted.

Detection: Mass spectrometry (e.g., LC-MS/MS) is used to identify and quantify the parent compound and its metabolites. The mass shift of +1 for every nitrogen atom incorporated allows for unambiguous tracking. nih.gov

This method can precisely determine the products of N-dealkylation, N-oxidation, or other metabolic pathways involving the amine functional group. While specific 15N labeling studies on this compound are not prominently documented, the methodology is a standard and powerful approach in drug metabolism and toxicology to elucidate metabolic pathways for nitrogenous compounds. frontiersin.org

Table 2: Principles of 15N-Isotopic Labeling in Metabolic Studies

| Step | Description | Purpose |

|---|---|---|

| Labeling | Synthesize the target molecule (e.g., this compound) with 15N in place of 14N. | Create a "heavy" version of the molecule that is chemically identical but distinguishable by mass. |

| Incubation | Introduce the 15N-labeled compound into the biological system under investigation. | Allow metabolic processes to occur, transforming the labeled compound. |

| Detection | Use mass spectrometry to analyze samples over time. | Identify molecules containing the 15N atom by their characteristic mass shift, thereby identifying metabolites. |

| Quantification | Compare the ion signals of labeled and unlabeled species. | Determine the rates of formation and degradation of metabolites. |

Structure-Activity Relationships for Amine Reactivity

The reactivity of an amine is intrinsically linked to its molecular structure. Structure-activity relationships (SARs) seek to correlate specific structural features with chemical or biological activity, providing predictive power.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with a specific activity, such as reaction rate. researchgate.net For amines, QSAR models can predict their reactivity in various transformations, including oxidation and nitrosation. nih.govacs.org These models are built by calculating a set of molecular descriptors for a series of related amines and then creating a mathematical equation that relates these descriptors to their experimentally measured reaction rates.

Key molecular descriptors often used in QSAR for amines include:

Electronic Descriptors: Ionization potential, HOMO/LUMO energies, partial atomic charges on the nitrogen.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Topological Descriptors: Molecular connectivity indices that describe the branching and size of the molecule.

Table 3: Examples of Descriptors Used in Amine QSAR Models

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | pKa | Basicity of the amine nitrogen. |

| Electronic | HOMO Energy | Electron-donating ability (nucleophilicity). |

| Steric | Molar Volume | Overall size of the molecule. |

| Steric | Cone Angle | Steric hindrance around the nitrogen atom. researchgate.net |

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | Lipophilicity, influencing membrane transport. |

The reactivity of this compound is governed by a balance of steric and electronic effects. chemrxiv.orgmsu.edu

Electronic Properties: The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and basic. libretexts.org The three alkyl groups (two butyl, one hexyl) are electron-donating through an inductive effect. This increases the electron density on the nitrogen atom compared to a primary or secondary amine, enhancing its basicity and nucleophilicity. However, this effect is generally weaker than resonance effects seen in aromatic amines. msu.edu

Steric Properties: The bulky butyl and hexyl groups create significant steric hindrance around the nitrogen atom. researchgate.net This steric bulk can impede the approach of electrophiles or the binding to an enzyme's active site. mdpi.com Therefore, while electronically the nitrogen is reactive, sterically it is hindered. This interplay is crucial; for instance, in SN2 reactions, the high steric hindrance of a tertiary amine like this compound would make it a poor nucleophile but a reasonably effective non-nucleophilic base. The balance between these properties dictates its specific reactivity in different chemical environments. chemrxiv.org Studies on other substituted amines have shown that increasing the steric demand around the nitrogen atom can significantly decrease reactivity, even if electronic effects are favorable. mdpi.com

Advanced Spectroscopic Characterization of N,n Dibutylhexan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

13C NMR Spectroscopic Analysis

13C NMR spectroscopy provides valuable insights into the carbon framework of a molecule. In tertiary amines like N,N-dibutylhexan-1-amine, the carbon atoms directly bonded to the nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen. libretexts.org This results in their signals appearing further downfield in the 13C NMR spectrum compared to analogous alkanes. openstax.org Generally, the chemical shifts of carbons alpha to the nitrogen in aliphatic amines appear in the 10-65 ppm range. libretexts.org The precise chemical shift is influenced by the number and type of alkyl groups attached to the nitrogen.

For this compound, the predicted 13C NMR chemical shifts would show distinct signals for the different carbon atoms in the butyl and hexyl chains. The carbons directly attached to the nitrogen (α-carbons) are expected to resonate at the lower end of the magnetic field (higher ppm) compared to the other carbons in the alkyl chains. The chemical shifts of the β, γ, and subsequent carbons will be progressively more upfield.

| Carbon Position | Expected Chemical Shift Range (ppm) |

|---|---|

| Hexyl C1 (α to N) | ~50-60 |

| Butyl C1 (α to N) | ~50-60 |

| Hexyl C2 (β to N) | ~25-35 |

| Butyl C2 (β to N) | ~25-35 |

| Other Chain Carbons | ~10-30 |

| Terminal Methyl Carbons | ~10-15 |

Advanced NMR Methods for Molecular Structure and Dynamics

To gain a more comprehensive understanding of the three-dimensional structure and molecular dynamics of this compound, advanced NMR techniques are employed.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, typically within 4-5 angstroms. youtube.com For a flexible molecule like this compound, NOESY can reveal through-space interactions between protons on the different alkyl chains, providing information about the preferred conformations of the molecule in solution. youtube.com

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful method for studying mixtures and determining the size of molecules in solution. It separates the NMR signals of different species based on their diffusion coefficients. For a pure sample of this compound, DOSY would show a single diffusion coefficient, confirming the presence of a single species. In the case of derivatives or mixtures, DOSY can help to identify and characterize the different components.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt For this compound, HMBC would be instrumental in assigning the 13C NMR signals by correlating them to the well-resolved proton signals of the alkyl chains.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding arrangements.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. A key characteristic of tertiary amines like this compound is the absence of N-H stretching vibrations, which are typically observed in the 3300-3500 cm-1 region for primary and secondary amines. openstax.orgorgchemboulder.comrockymountainlabs.com The IR spectrum of this compound is therefore characterized by the following features:

C-H Stretching: Strong, broad bands in the 2850-3000 cm-1 region corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl chains.

C-N Stretching: Medium to weak absorption bands in the 1000-1250 cm-1 range are indicative of the C-N stretching vibrations. This region can be complex due to potential overlap with other vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | Strong, Broad |

| C-N Stretch | 1000-1250 | Medium to Weak |

| N-H Stretch | Not Present | - |

Raman Spectroscopy for Chemical Composition and Structure

Raman spectroscopy is complementary to IR spectroscopy and provides valuable information about the chemical composition and molecular structure. renishaw.com The Raman spectrum of this compound would exhibit characteristic bands for the alkyl chains and the C-N bonds. The vibrations of the carbon backbone are often more prominent in Raman spectra than in IR spectra. The absence of an N-H bond means there will be no corresponding Raman signal. researchgate.net The Raman spectrum can be used to confirm the identity of the compound and to study subtle changes in its structure. renishaw.com

White Cell FTIR and Cavity-Enhanced Raman Spectroscopy for Gas-Phase Analysis

For the analysis of this compound and its volatile derivatives in the gas phase, specialized techniques are required to achieve sufficient sensitivity.

White Cell FTIR: A White cell is a multi-pass gas cell that increases the path length of the IR beam through the sample, thereby enhancing the absorption signal. thermofisher.com This allows for the detection of low concentrations of gaseous amines. The gas-phase FTIR spectrum would provide a detailed fingerprint of the molecule, free from solvent interference. thermofisher.com

Cavity-Enhanced Raman Spectroscopy (CERS): CERS is a highly sensitive technique that enhances the Raman signal by placing the sample within an optical cavity. nih.govmdpi.com This method significantly increases the interaction between the laser light and the gas molecules, making it possible to detect and quantify trace amounts of gaseous amines. nih.govresearchgate.net CERS is particularly useful for monitoring the presence of volatile amine derivatives in various environments. mdpi.comresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. In the analysis of amines like this compound, various MS techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Amines

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and thermally stable compounds like aliphatic amines. actascientific.com However, the analysis of amines by GC can be challenging due to their polarity, which can cause peak tailing and adsorption to the column. labrulez.comvt.edu To overcome these issues, several strategies are employed:

Column Deactivation: To prevent interactions between the amine and the stationary phase, the support material of the column is often made basic. This can be achieved by adding a small percentage of potassium hydroxide (B78521) (KOH) or by using a stationary phase that is inherently basic. labrulez.com

Derivatization: Polar compounds with amino groups can be chemically modified (derivatized) to make them more volatile and less prone to adsorption. actascientific.comvt.edu

Specialized Columns: Columns with specific packings, such as Carbopack B coated with Carbowax 20M and KOH, have been developed for the effective separation of amines. labrulez.com Porous polymer packings like Tenax-GC can also be used. bre.com

The retention time in GC is a critical parameter for compound identification and is influenced by factors such as column type, dimensions, temperature, and the presence of active sites. shimadzu.com For instance, in a study analyzing various amines, a complex mixture of C2-C9 amines was successfully separated using a Carbopack B/4% Carbowax 20M/0.8% KOH packing. labrulez.com The retention times for different amines vary depending on their structure and boiling point. labrulez.comshimadzu.com

Table 1: Factors Affecting GC Retention Time shimadzu.com

| Factor | Description |

| Analysis Conditions | Temperature program, carrier gas flow rate. |

| Column Type | The chemical nature of the stationary phase. |

| Column Dimensions | Length, internal diameter, and film thickness. |

| Column Degradation | Aging and contamination of the column. |

| Active Sites | Presence of contaminants that can interact with the analyte. |

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS)

For less volatile or thermally labile amines, high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) is a powerful analytical tool. actascientific.comual.es ESI is a soft ionization technique that generates ions with minimal fragmentation, making it suitable for the analysis of large and polar molecules. youtube.com

This technique offers high specificity and selectivity, making it ideal for structural identification and quantification. ual.es In HPLC/ESI-MS/MS, the sample is first separated by HPLC and then introduced into the mass spectrometer. ESI creates charged droplets that evaporate, releasing gas-phase ions which are then analyzed by the mass spectrometer. youtube.com The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, which significantly enhances the specificity of the analysis. researchgate.netrsc.org

Recent developments in this area include methods for the simultaneous analysis of multiple amine-containing metabolites in complex matrices. nih.govnih.gov For instance, a method using a reversed-phase column with a gradient elution system has been developed for the analysis of various chlorogenic acids and their metabolites in human plasma. nih.gov

Interpretation of Fragmentation Patterns for Structural Elucidation

In mass spectrometry, particularly with electron ionization (EI), molecules fragment in predictable ways, and these fragmentation patterns provide valuable information for structural elucidation. libretexts.orgchemguide.co.uk For aliphatic amines, the most dominant fragmentation process is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orglibretexts.orgmiamioh.edu This cleavage results in the formation of a stable, resonance-stabilized nitrogen-containing cation. libretexts.org

The "nitrogen rule" is a useful guideline in the analysis of amines, stating that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). libretexts.orgfiveable.mewhitman.edu The fragmentation of tertiary amines like this compound will be influenced by the stability of the resulting carbocations and radicals. The loss of the largest alkyl group is generally preferred. whitman.edu

Table 2: Common Fragmentation Patterns in Aliphatic Amines

| Fragmentation Type | Description | Resulting Ions |

| α-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.orglibretexts.orgmiamioh.edufiveable.me | A stable, resonance-stabilized nitrogen-containing cation. libretexts.org |

| β-Cleavage | Cleavage of the bond one carbon away from the nitrogen. whitman.eduprojectguru.in | Can lead to peaks at m/z values like 58 and 86 for secondary and tertiary amines, respectively. projectguru.in |

| Loss of an Alkyl Radical | The largest alkyl group is preferentially lost. whitman.edu | [M - R]+ ion, where R is the lost alkyl radical. |

| [M-H]+ Ion | Loss of a hydrogen atom from the α-carbon. whitman.edu | A peak at one mass unit less than the molecular ion. |

Hyphenated and Multimodal Spectroscopic Methods

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical capabilities. actascientific.comnumberanalytics.comspringernature.comnih.gov Common examples include GC-MS and LC-MS. numberanalytics.com These techniques are invaluable for analyzing complex mixtures by separating the components before their spectroscopic analysis. actascientific.com

Multimodal spectroscopy takes this a step further by integrating two or more imaging or spectroscopic techniques to provide a more comprehensive understanding of a sample. nih.govphotothermal.com This approach can combine chemical and morphological information, leading to more robust and detailed analyses. acs.orgtheanalyticalscientist.comnih.gov For example, combining mass spectrometry imaging with infrared (IR) spectroscopy can provide both molecular identification and spatial distribution within a sample. acs.org The development of software for the integrated analysis of data from different modalities is an active area of research. nih.gov

Table 3: Common Hyphenated Spectroscopic Techniques actascientific.comnumberanalytics.comspringernature.com

| Technique | Abbreviation | Description |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds before mass analysis. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates non-volatile compounds before mass analysis. |

| Liquid Chromatography-Nuclear Magnetic Resonance | LC-NMR | Provides detailed structural information of separated compounds. |

| Gas Chromatography-Infrared Spectroscopy | GC-IR | Identifies functional groups of separated volatile compounds. |

Computational Chemistry and Molecular Modeling of N,n Dibutylhexan 1 Amine Systems

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational chemistry provides powerful tools to probe these characteristics at the quantum level. For N,N-dibutylhexan-1-amine, understanding its electronic makeup is crucial for predicting its behavior in various chemical environments.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational quantum chemistry for determining the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electron density of a system to determine its properties.

While specific ab initio or extensive DFT studies solely focused on this compound are not widely available in public literature, the principles of these methods can be applied to understand its molecular characteristics. For a molecule of this nature, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-31G* to optimize the geometry and calculate electronic properties. These calculations would provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Prediction of Molecular Electronic Structure

The prediction of the molecular electronic structure of this compound involves the determination of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the lone pair of electrons on the nitrogen atom would significantly contribute to the HOMO, making it the primary site for electrophilic attack. The LUMO would likely be distributed over the sigma anti-bonding orbitals of the C-N and C-H bonds.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a hypothetical MEP map of this compound, the region around the nitrogen atom would exhibit a significant negative potential due to the lone pair of electrons, making it a primary site for interaction with electrophiles. The hydrogen atoms of the alkyl chains would show regions of positive potential.

Reaction Pathway and Mechanism Elucidation

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, including the identification of transition states and the determination of reaction selectivity.

Transition State Analysis for Chemical Reactions

Transition state theory is a fundamental concept in chemical kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate. Computational methods, particularly DFT, are widely used to locate and characterize transition state structures.

For reactions involving this compound, such as its role as a base or a nucleophile, transition state analysis could elucidate the mechanistic steps. For instance, in a protonation reaction, calculations could model the approach of a proton to the nitrogen atom and identify the geometry and energy of the transition state.

Quantum Chemical Calculations for Reaction Selectivity

Quantum chemical calculations can provide a quantitative understanding of reaction selectivity, explaining why a particular product is favored over others. This is often achieved by comparing the activation energies of competing reaction pathways. The pathway with the lower activation energy will be kinetically favored.

Intermolecular Interactions and Bonding

The nature of intermolecular forces is crucial for understanding the physical and chemical properties of this compound in condensed phases. Computational chemistry offers powerful tools to visualize and quantify these interactions.

Noncovalent Interaction Plots (NCIPLOT) are a powerful visualization tool in computational chemistry used to identify and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. The method is based on the electron density (ρ) and its reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and visualized as isosurfaces. The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to differentiate between stabilizing (attractive) and destabilizing (repulsive) interactions.

For this compound, which lacks strong hydrogen bond donors, the intermolecular interactions are expected to be dominated by van der Waals forces between the long alkyl chains. An NCIPLOT analysis of a dimer or a larger aggregate of this compound would reveal large, greenish-blue isosurfaces spread across the butyl and hexyl chains, indicative of these weak, attractive dispersion forces. The color-coding of these surfaces provides qualitative information about the interaction strength:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, attractive interactions (e.g., van der Waals).

Red: Strong, repulsive interactions (e.g., steric clash).

In the case of this compound, blue regions would be absent due to the lack of hydrogen bonding. Green surfaces would predominate, illustrating the van der Waals envelope. Small, localized red areas might appear in regions of steric hindrance where alkyl chains are forced into close contact.

Table 1: Hypothetical NCIPLOT Analysis for an this compound Dimer

This table outlines the expected characteristics of non-covalent interactions for a dimer of this compound, as would be revealed by an NCIPLOT analysis.

| Interaction Type | Location | Isosurface Color | sign(λ₂)ρ (a.u.) Range | Reduced Density Gradient (s) |

| van der Waals | Between parallel alkyl chains | Green | -0.02 to 0.0 | Low |

| Steric Hindrance | Crowded chain termini | Red | > 0.02 | High |

Derivatization Strategies for Analytical and Functional Applications of N,n Dibutylhexan 1 Amine

Acylation Derivatization

Direct acylation, a common method for derivatizing primary and secondary amines, is not a viable strategy for creating a simple, volatile derivative of N,N-dibutylhexan-1-amine for analytical purposes. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with active hydrogens, which are absent in a tertiary amine. chemicalbook.comphenomenex.com Under forcing conditions, such as refluxing with acetic anhydride, tertiary amines can undergo a dealkylation reaction where an alkyl group is cleaved from the nitrogen atom. cdnsciencepub.com For analytical purposes, a more controlled, two-step dealkylation-acylation process is necessary.

The derivatization of this compound via acylation first requires its conversion to a secondary amine. This is typically achieved through a dealkylation reaction. One established method is the von Braun reaction, which uses cyanogen (B1215507) bromide (CNBr) to remove an alkyl group, although modern approaches often favor the use of chloroformate reagents due to the toxicity of CNBr. nih.govwikipedia.orgresearchgate.net

For instance, reacting this compound with a chloroformate, such as vinyl chloroformate, cleaves one of the alkyl groups to yield a secondary amine (either N-butylhexan-1-amine or N,N-dibutylamine) and a carbamate (B1207046) intermediate, which is then hydrolyzed. nih.govgoogle.com

Once the secondary amine is generated, it can be readily derivatized using an acylating agent like Trifluoroacetic Anhydride (TFAA) . chemicalbook.com The reaction involves the replacement of the newly available active hydrogen on the secondary amine with a trifluoroacetyl group. This process yields a stable, more volatile N-trifluoroacetyl derivative suitable for GC analysis. chemicalbook.comorgsyn.org

Table 1: Dealkylation-Acylation Reaction Overview

| Step | Reaction | Reagent Example | Product of this compound | Purpose |

|---|---|---|---|---|

| 1. Dealkylation | Cleavage of a C-N bond to form a secondary amine. | Vinyl Chloroformate | N-butylhexan-1-amine or N,N-dibutylamine | To create an active hydrogen site for derivatization. nih.govgoogle.com |

| 2. Acylation | Addition of an acyl group to the secondary amine. | Trifluoroacetic Anhydride (TFAA) | N-butyl-N-(trifluoroacetyl)hexan-1-amine | To increase volatility and enhance detector response. chemicalbook.com |

The use of fluorinated acylating agents like TFAA is particularly advantageous for enhancing detection limits. chemicalbook.com The introduction of the trifluoroacetyl group, which is an electron-capturing group, makes the derivative highly responsive to Electron Capture Detectors (ECD) in gas chromatography. This results in significantly improved sensitivity, allowing for the detection of trace amounts of the original amine. The resulting fluoroacyl derivatives are also well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Silylation Derivatization

Similar to acylation, direct silylation of this compound is not feasible with common silylating agents because they are designed to react with active hydrogens found in functional groups like -OH, -SH, and -NH2. phenomenex.comsigmaaldrich.comnumberanalytics.com Therefore, a dealkylation step must precede silylation to make the compound amenable to this derivatization technique for GC analysis.

After converting this compound to a secondary amine (N-butylhexan-1-amine or N,N-dibutylamine) via dealkylation, the resulting product can be derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) . BSTFA is a powerful silylating agent that replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. greyhoundchrom.comsigmaaldrich.com

The reaction creates a more volatile, less polar, and more thermally stable TMS-derivative of the secondary amine. aliyuncs.com The reactivity of BSTFA can be enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS), which is particularly useful for derivatizing less reactive or sterically hindered secondary amines. aliyuncs.com

For applications requiring enhanced stability, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is an excellent alternative to BSTFA. numberanalytics.comsigmaaldrich.com MTBSTFA reacts with the secondary amine formed from dealkylation to introduce a tert-butyldimethylsilyl (TBDMS) group.

The resulting TBDMS derivatives are significantly more stable and less sensitive to moisture than their TMS counterparts. numberanalytics.comsigmaaldrich.com This increased stability is advantageous for sample handling and storage. Although TBDMS derivatives have longer retention times in GC due to their higher molecular weight, this can sometimes improve the separation from other components in a complex matrix. chemcoplus.co.jp They also produce characteristic fragmentation patterns in mass spectrometry (often a prominent [M-57]⁺ ion), which aids in structural identification. sigmaaldrich.com

Table 2: Comparison of Silylating Agents for Secondary Amine Derivatization

| Reagent | Abbreviation | Silyl Group Added | Key Properties of Derivative |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Good volatility and thermal stability. aliyuncs.com |

Alkylation Derivatization

Unlike acylation and silylation, alkylation is a reaction that can be performed directly on the tertiary amine this compound. This reaction, known as the Menshutkin reaction, involves treating the tertiary amine with an alkyl halide (e.g., methyl iodide). masterorganicchemistry.com

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the tertiary amine attacks the alkyl halide. The product is a quaternary ammonium (B1175870) salt . For example, reacting this compound with methyl iodide would yield N,N-dibutyl-N-hexyl-N-methylammonium iodide.

While this is a straightforward functionalization, it is generally not considered a derivatization strategy for GC analysis. Quaternary ammonium salts are ionic, non-volatile compounds and are therefore unsuitable for gas chromatography. This method is, however, relevant for synthesis or for analysis using other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which can analyze ionic and non-volatile compounds.

Amine-Specific Derivatization Reagents

For the analysis of amines via HPLC, a common strategy is pre-column derivatization with a reagent that attaches a tag to the molecule, enhancing its detectability. thermofisher.comnih.gov These reagents are often designed to react specifically with the nucleophilic amino group. However, the vast majority of these reagents are developed for primary and secondary amines, as their reaction mechanism depends on the presence of a replaceable hydrogen atom on the nitrogen. fujifilm.comcaymanchem.com

3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) is a pre-column derivatization reagent specifically designed for the analysis of primary and secondary amines by liquid chromatography-mass spectrometry (LC-MS). fujifilm.com The reagent contains an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary and secondary amino groups under mild, slightly alkaline conditions. fujifilm.com

The derivatization reaction involves the nucleophilic attack of the amine on the activated carbamate of APDS, resulting in the formation of a stable urea (B33335) linkage and the release of N-hydroxysuccinimide. This process attaches a 3-aminopyridyl group to the target amine. fujifilm.com This modification has two major benefits for LC-MS analysis:

Improved Chromatographic Retention : The introduction of the aminopyridyl group increases the hydrophobicity of the resulting derivative, leading to better retention and separation on reversed-phase HPLC columns. fujifilm.com

Enhanced MS Sensitivity : The aminopyridyl moiety has a high proton affinity, which significantly increases the ionization efficiency of the derivative in the mass spectrometer source, leading to enhanced sensitivity. fujifilm.com Furthermore, the APDS-derivatives generate a common fragment ion at m/z 121, which allows for highly selective detection using selected reaction monitoring (SRM) in tandem MS. fujifilm.com

Given that the reaction mechanism requires a hydrogen atom on the amine nitrogen, APDS is not suitable for the derivatization of tertiary amines like this compound.

| APDS Derivatization Characteristics |

| Target Analytes : Primary and secondary amines. fujifilm.com |

| Reaction : Forms a stable urea derivative by reacting with the N-H group. fujifilm.com |

| Key Feature : Introduces a highly ionizable 3-aminopyridyl tag. fujifilm.com |

| Analytical Advantage : Enhances retention in reversed-phase LC and boosts MS signal. fujifilm.com |

| Detection : Enables sensitive and selective monitoring of a common fragment ion (m/z 121). fujifilm.com |

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), commercially known as AccQ-Tag, is another widely used pre-column derivatization reagent. nih.govnih.gov It is designed for the sensitive analysis of primary and secondary amino acids and biogenic amines by HPLC with fluorescence or mass spectrometry detection. caymanchem.comacs.org AQC derivatization is a simple and rapid method that produces stable derivatives amenable to reversed-phase UPLC-MS/MS analysis. nih.gov

Similar to APDS, the AQC reagent reacts with primary and secondary amines to form stable, highly fluorescent urea derivatives. caymanchem.comresearchgate.net This tagging makes the typically polar and non-UV-absorbing amines more hydrophobic, improving their separation on reversed-phase columns, and allows for highly sensitive detection. nih.govacs.org The resulting derivatives exhibit excellent chromatographic and mass spectrometric properties, enabling robust and reproducible quantification. acs.orgepa.gov

The application of AQC has been demonstrated for the high-throughput, targeted analysis of dozens of amino-containing compounds in complex biological matrices like human plasma. acs.orgepa.gov However, because the derivatization chemistry is dependent on the reaction with an N-H bond, AQC cannot be used to derivatize tertiary amines such as this compound.

| AccQ-Tag (AQC) Derivatization Characteristics |

| Target Analytes : Primary and secondary amines, amino acids. caymanchem.comacs.org |

| Reaction : Rapidly forms stable, fluorescent urea derivatives. researchgate.net |

| Key Feature : Attaches a 6-aminoquinolyl tag. nih.gov |

| Analytical Advantage : Improves hydrophobicity for RP-HPLC and provides excellent fluorescence and MS detection. caymanchem.comnih.gov |

| Application : Widely used in metabolomics and clinical biomarker analysis. nih.govacs.org |

Impact on Chromatographic Performance and Detection Sensitivity

Derivatization is a cornerstone of modern analytical chemistry for amines, directly influencing both chromatographic separation and detector response. researchgate.net The chemical modification of an analyte like an amine can lead to significant enhancements in analytical performance.

Impact on Chromatographic Performance:

Retention and Resolution : Aliphatic amines are polar and often exhibit poor retention on non-polar stationary phases used in reversed-phase HPLC and GC. researchgate.netnih.gov Derivatization increases the hydrophobicity (in LC) or volatility (in GC) of the amines, leading to better interaction with the stationary phase, improved retention, and enhanced resolution from other matrix components. sigmaaldrich.comnih.gov For example, derivatization with AQC renders hydrophilic amino acids more amenable to separation on reversed-phase columns. nih.gov

Peak Shape : Direct analysis of underivatized amines can result in poor peak shapes (e.g., tailing) due to strong interactions with active sites on the chromatographic column. Derivatization masks the polar amino group, leading to more symmetrical peaks and improved separation efficiency. sigmaaldrich.com

Impact on Detection Sensitivity:

Enhanced Response : Many aliphatic amines lack a native chromophore or fluorophore, making them difficult to detect with common UV or fluorescence detectors. sigmaaldrich.comresearchgate.net Derivatization with reagents like AQC or OPA introduces highly fluorescent tags to the molecule, enabling detection at very low concentrations (picomole or femtomole levels). nih.govresearchgate.net

Improved Ionization for MS : For LC-MS analysis, derivatization can significantly improve sensitivity by attaching a tag that has a high proton affinity or is easily ionized. fujifilm.com Reagents like APDS are explicitly designed to enhance the ionization efficiency of the analyte, resulting in a much stronger signal in the mass spectrometer. fujifilm.com This allows for lower limits of detection and more reliable quantification.

The table below summarizes the general impact of the discussed derivatization strategies on key analytical parameters.

| Derivatization Strategy | Impact on Retention (RP-LC) | Impact on Peak Shape | Impact on Sensitivity (LC-MS/FLD) | Applicability to this compound |

| DMF-DMA | Variable; depends on reaction | Generally improves | Not a primary goal | Unlikely; lacks reactive site |

| APDS | Increases | Improves | Significantly Increases (MS) | No; requires primary/secondary amine |

| AccQ-Tag (AQC) | Increases | Improves | Significantly Increases (FLD/MS) | No; requires primary/secondary amine |

Environmental Fate and Behavior of Amine Compounds Including N,n Dibutylhexan 1 Amine

Degradation Pathways in Environmental Compartments

Degradation is a key process that influences the concentration and persistence of chemical compounds in the environment. For amine compounds, degradation can occur through various biotic and abiotic pathways.

In aerobic soil environments, the degradation of amine compounds is primarily driven by microbial activity. The structure of the amine plays a significant role in its susceptibility to biodegradation. Generally, long-chain aliphatic amines are not expected to persist in soil environments. canada.ca The application of biosolids from wastewater treatment systems to land is a potential pathway for the introduction of these compounds into the soil. canada.ca

Table 1: General Aerobic Soil Degradation Information for Aliphatic Amines

| Compound Class | General Degradation Potential in Soil | Influencing Factors |

| Long-Chain Aliphatic Amines | Low persistence expected | Microbial activity, soil type, organic carbon content, pH, temperature |

| Tertiary Amines | Can be utilized by microorganisms | Structure of the amine, presence of other organic matter |

This table provides generalized information based on available data for aliphatic amines as a class, in the absence of specific data for N,N-dibutylhexan-1-amine.

In aerobic aquatic environments, the degradation of amine compounds is also largely dependent on microbial populations. The rate of degradation can be influenced by factors such as water temperature, pH, and the availability of other nutrients. diva-portal.org Long-chain aliphatic amines are generally not expected to persist in water. canada.ca

Studies on various amines in industrial saline wastewaters have shown that ethanolamines are readily biodegraded. nih.govresearchgate.net For tertiary amines like N,N-bis(2-hydroxyethyl)methylamine (MDEA) and tris(2-hydroxyethyl)amine (TEA), salinity did not significantly affect their biodegradation rates. nih.govresearchgate.net This suggests that tertiary amines can be degraded in a range of aquatic environments. The general pathway for the degradation of tertiary amines can involve the initial cleavage into primary or secondary amines, which then undergo further breakdown. ntnu.no

Table 2: Aerobic Aquatic Biodegradation of Selected Amines

| Compound | Salinity | Half-life | Reference |

| N,N-bis(2-hydroxyethyl)methylamine (MDEA) | 3% and 7% NaCl | Not significantly affected by salinity | nih.govresearchgate.net |

| Tris(2-hydroxyethyl)amine (TEA) | 3% and 7% NaCl | Not significantly affected by salinity | nih.govresearchgate.net |

| N-(2-aminoethyl)ethanolamine (AEA) | 3% NaCl | Faster degradation | nih.govresearchgate.net |

| N,N-diethylethanolamine (DEA) | 3% NaCl | Faster degradation | nih.govresearchgate.net |

This table presents data for other amine compounds to illustrate general trends in the absence of specific data for this compound.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For some organic compounds, this can be a significant degradation pathway. However, tertiary amines like this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The C-N bond in aliphatic amines is not readily cleaved by water. While amides can undergo hydrolysis, this is a different functional group. arkat-usa.orgrsc.orgyoutube.comyoutube.com Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Photolysis, or photochemical degradation, is the breakdown of chemical compounds by light. In the atmosphere, this process is often mediated by reactive species such as hydroxyl radicals. For tertiary amines, photolysis can be a relevant degradation pathway, particularly in the gas phase. acs.org The photolysis of triethylamine (B128534) in the presence of carbon dioxide has been shown to lead to various products, indicating that photochemical reactions can transform tertiary amines. acs.org However, for long-chain aliphatic amines that partition to soil and water, the importance of direct photolysis in these compartments is likely to be limited due to light attenuation.

Biodegradation by microorganisms is a primary degradation pathway for many organic compounds in the environment, including amines. diva-portal.org As discussed in the sections on aerobic soil and aquatic degradation, the structure of an amine is a key factor in its biodegradability. While some tertiary amines can be resistant to degradation, many are susceptible to microbial breakdown. researchgate.netacs.org

Microbial consortia enriched from activated sludge have been shown to be capable of mineralizing various organic compounds. nih.gov The biodegradation of amines can proceed through various enzymatic reactions, including deamination and oxidation. nih.gov For long-chain aliphatic amines, biodegradation is a critical process that prevents their persistence in the environment. canada.ca The presence of hydroxyl groups in the structure of some amines has been shown to have a positive impact on their biodegradation. nih.govresearchgate.net

Environmental Transport and Distribution Processes

The environmental transport and distribution of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. For this compound, being a long-chain aliphatic amine, it is expected to have low water solubility and a tendency to partition to organic matter in soil and sediment.

Long-chain aliphatic amines are expected to be released to the environment primarily through wastewater treatment systems. canada.ca Once in the aquatic environment, they may be transported in the water column or settle to the bed sediment. canada.ca These compounds are not expected to be significantly transported over long ranges in the air. canada.ca The distribution of aliphatic amines in salt marsh sediments has been studied, with concentrations varying seasonally. researchgate.net

The partitioning behavior of this compound will influence its bioavailability and the primary environmental compartments where it will reside and undergo degradation. Its relatively long alkyl chains suggest a higher affinity for lipids and organic carbon compared to shorter-chain amines.

Adsorption/Desorption Phenomena in Soil and Water

The processes of adsorption (binding to a surface) and desorption (release from a surface) are critical in determining the fate and mobility of amines in soil and aquatic environments. These phenomena are influenced by the chemical's properties and the characteristics of the environmental matrix, such as soil organic matter content, clay content, and pH.

Research Findings: Studies on other ionizable organic amines demonstrate that their sorption behavior is complex. For instance, research on compounds like n-hexylamine shows that cationic amines tend to exhibit greater sorption compared to their neutral forms. researchgate.net The sorption capacity also generally increases with the compound's hydrophobicity (water-repelling nature). researchgate.net As a tertiary amine, this compound is expected to be protonated and exist as a cation in most natural soil and water environments (pH < 10), which would enhance its adsorption to negatively charged soil particles like clays (B1170129) and organic matter.

The adsorption and desorption behavior is often quantified using the Freundlich isotherm model, which relates the concentration of the chemical in the solid phase to its concentration in the liquid phase at equilibrium. The key parameters are the Freundlich coefficient (Kf), indicating the adsorption capacity, and the Freundlich exponent (1/n), which describes the non-linearity of the adsorption. researchgate.net Higher Kf values suggest stronger binding and lower mobility.

Desorption studies indicate whether the binding of a chemical to soil is reversible. Hysteresis occurs when the desorption isotherm does not follow the adsorption isotherm, indicating that the chemical is more strongly retained than it was initially adsorbed. mdpi.comjaas.ac.cn For many organic compounds, desorption can be slow and incomplete, leading to a fraction of the chemical becoming sequestered in the soil matrix over time.

Interactive Table: Factors Influencing Amine Adsorption in Soil

| Factor | Influence on Adsorption of Cationic Amines | Rationale |

| Soil Organic Matter | Increases Adsorption | Provides hydrophobic domains and cation exchange sites. |

| Clay Content | Increases Adsorption | Clay surfaces are typically negatively charged, attracting cations. |

| Soil pH | Decreases with Increasing pH | As pH increases above the amine's pKa, the neutral, less sorptive form dominates. |

| Cation Exchange Capacity (CEC) | Increases Adsorption | Higher CEC indicates more negatively charged sites for cationic amine binding. montana.edu |

| Hydrophobicity of Amine | Increases Adsorption | Greater affinity for soil organic matter. researchgate.net |

Mobility and Persistence in Various Media

The mobility of this compound in the environment is inversely related to its tendency to adsorb to soil and sediment. Chemicals with low adsorption coefficients are more mobile and have a higher potential to leach into groundwater or be transported in surface water. mdpi.com

Research Findings: The persistence of an amine is defined by how long it remains in the environment before being broken down. Degradation can occur through biological processes (biodegradation) or abiotic processes (e.g., hydrolysis, photolysis). Some tertiary amines have been found to be resistant to degradation. researchgate.net The long alkyl chains of this compound may contribute to its persistence, as complex organic molecules can be more difficult for microorganisms to break down.

Multimedia environmental fate models can predict the distribution of a chemical in the environment. nih.gov These models use a compound's physicochemical properties to estimate its partitioning between air, water, soil, and sediment. researchgate.net For a compound like this compound, with expected moderate hydrophobicity and low volatility, models would likely predict that it would primarily partition to soil and sediment if released into the environment.

Volatilization Characteristics

Volatilization is the process by which a chemical transforms from a liquid or solid state into a gaseous state and is released into the atmosphere. This is a significant pathway of loss for some nitrogen-containing compounds, particularly ammonia (B1221849) from fertilizers. smartnitrogen.comuidaho.edu

Research Findings: The potential for a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. This compound is a relatively large molecule with a higher molecular weight compared to highly volatile amines like ammonia. This suggests it will have a significantly lower vapor pressure and thus a lower intrinsic tendency to volatilize.

However, environmental conditions play a crucial role. Factors that increase volatilization include higher temperatures, increased air movement (wind), and application to a surface rather than incorporation into the soil. montana.edumontana.edu For amines in soil, pH is a critical factor. At higher soil pH, a greater fraction of the amine will be in its neutral, uncharged form, which is generally more volatile than the cationic form. tennessee.edu Therefore, while this compound is not expected to be highly volatile, losses to the atmosphere could be enhanced on alkaline soils, particularly at elevated temperatures. montana.edutennessee.edu

Formation and Fate of Transformation Products and Byproducts

Once released into the environment, parent compounds like this compound can be transformed into other chemical species through various degradation processes. These transformation products can have different properties and environmental fates than the original compound. hw.ac.ukieaghg.org

Degradation Products of Amine Emissions (e.g., Nitrosamines, Nitramines)

A significant concern with the environmental degradation of amines is the potential formation of N-nitroso compounds, such as nitrosamines and nitramines, which are recognized as a class of probable human carcinogens. veeprho.comforcetechnology.com

Research Findings: The formation of stable nitrosamines occurs when secondary or tertiary amines react with nitrosating agents. veeprho.com A common nitrosating agent in the environment is nitrous acid, which can form from nitrites under acidic conditions. veeprho.com Tertiary amines, such as this compound, can undergo dealkylative nitrosation to form stable secondary nitrosamines. veeprho.comccsnorway.com

Nitramines can be formed through the oxidation of nitrosamines or through the reaction of amines with other reactive nitrogen species. nih.govnih.gov For example, the reaction of secondary amines with peroxynitrite, a reactive species formed in polluted atmospheres or inflammatory conditions, can yield both nitrosamines and nitramines. nih.gov Atmospheric reactions are also a key pathway for amine degradation, where reactions with hydroxyl (OH) radicals, ozone, and nitrogen oxides (NOx) can lead to a variety of products, including amides, imines, and potentially nitrosamines and nitramines. nih.govnilu.com

Interactive Table: Potential Transformation Products of this compound

| Product Class | Formation Pathway | Environmental Significance |

| N-Nitrosamines | Reaction with nitrous acid or other nitrosating agents. veeprho.comccsnorway.com | Many are potent carcinogens; potential for long-term environmental concern. ieaghg.org |

| N-Nitramines | Oxidation of nitrosamines; reaction with certain reactive nitrogen species. nih.govnih.gov | Also a class of chemicals with carcinogenic properties. forcetechnology.com |

| Aldehydes/Ketones | Oxidative degradation of the alkyl chains. forcetechnology.com | Volatile organic compounds that can contribute to air pollution. |

| Amides | Atmospheric photo-oxidation. nilu.com | Generally considered less toxic than nitrosamines. |

| Smaller Amines | Dealkylation during degradation processes. | These can also be precursors to other transformation products. |

Persistence and Bioavailability of Transformation Products

The environmental concern associated with transformation products depends heavily on their persistence and bioavailability (the extent to which they can be taken up by living organisms).

Research Findings: Nitrosamines are a particular focus because some are known to be persistent in the environment. Their stability means they can be transported far from their source and potentially accumulate in certain environmental compartments. The bioavailability of these transformation products is a critical factor in assessing their risk. While specific data on the bioavailability of the nitrosamine (B1359907) or nitramine derived from this compound is not available, the properties of other transformation products are under investigation. For example, the transformation product of an aromatic amine antioxidant, 6PPD-quinone, was found to be highly toxic and bioavailable to certain aquatic species, highlighting that degradation does not always mean detoxification. nih.gov Aromatic amines and their byproducts are a significant class of environmental pollutants due to their potential for human exposure and carcinogenic effects. nih.gov

Environmental Fate Modeling

Environmental fate models are crucial tools for predicting the behavior of chemicals when experimental data is limited. researchgate.net These models use mathematical equations to simulate the transport and transformation of substances in the environment.

Research Findings: Multimedia fate models, such as CalTOX or EUSES (European Union System for the Evaluation of Substances), are designed to predict the concentration of a chemical in various environmental compartments like air, water, soil, and biota. researchgate.netmdpi.com The core of these models is a mass balance equation that accounts for inputs (emissions), outputs (degradation, advection), and transfers between compartments. mdpi.com

To model the environmental fate of this compound, key physicochemical properties would be required as inputs. These include:

Molecular Weight

Water Solubility

Vapor Pressure

Octanol-Water Partition Coefficient (Kow) (an indicator of hydrophobicity and bioaccumulation potential)

Soil Organic Carbon-Water Partitioning Coefficient (Koc) (an indicator of soil adsorption)

Degradation rates in air, water, and soil.

Without this specific data, models can still be used to run sensitivity analyses to understand which properties most influence the compound's fate and to identify potential areas of concern, such as accumulation in sediment or persistence in soil. researchgate.net

Application of Fugacity Models

Fugacity models are a cornerstone in assessing the environmental distribution of organic chemicals. researchgate.net Fugacity, a thermodynamic concept representing a chemical's "escaping tendency" from a particular phase, is used instead of concentration to simplify the description of equilibrium between different environmental media (e.g., air, water, soil, sediment). unipd.it At equilibrium, the fugacity of a chemical is uniform across all phases. unipd.it

These models exist in several levels of complexity:

Level I: Calculates the equilibrium partitioning of a fixed amount of a chemical in a closed environment, with no degrading reactions or advection (inflow/outflow). trentu.ca This provides a basic understanding of where a chemical is likely to accumulate.

Level II: A steady-state model that includes chemical inputs at a constant rate, as well as losses through degradation and advection. trentu.ca

Level III: A non-equilibrium, steady-state model that accounts for intermedia transport rates, providing a more realistic picture of a chemical's environmental concentrations. trentu.ca

For polar organic compounds like amines, traditional fugacity models based on single parameters like the octanol-water partition coefficient (Kow) can be inaccurate. nih.govacs.org Polyparametric Linear Free Energy Relationships (PP-LFERs) have been proposed to improve the accuracy of these models for polar substances by using multiple solute descriptors to characterize partitioning behavior. nih.govacs.org A key application of these models is in assessing the fate of amines, such as monoethanolamine (MEA), emitted from post-combustion CO2 capture plants. copernicus.org By coupling atmospheric transport models with fugacity models, researchers can predict the concentrations of amines and their degradation products in various environmental compartments, including soil and lake water. copernicus.org

Use of Markov Chain Models for Chemical Transition

The transformation of a chemical compound in the environment can be conceptualized as a series of transitions between different states (e.g., parent compound, degradation product). Markov chain models provide a probabilistic framework for describing these transitions. flvc.orglibretexts.org A Markov process is one where the future state of the system depends only on its current state, not on its past history. libretexts.orgwisc.edu

In the context of chemical kinetics, the rate constants of reactions can be interpreted as transitional probabilities. flvc.org A continuous-time Markov chain can model a chemical reaction network where the state of the system is the number of molecules of each species. researchgate.net The model calculates the probability of a reaction occurring, which changes the state of the system, over a given time interval. wisc.eduresearchgate.net This approach is valuable for:

Modeling the degradation pathways of compounds like this compound.

Predicting the formation and concentration of various transformation products over time.

Understanding the persistence of a chemical in a specific environmental compartment.

By representing the chemical system as a matrix of transition probabilities, these models can simulate the evolution of the system and predict its equilibrium state. flvc.orglibretexts.org

Simulation of Chemical Movement and Transformation in Multimedia Environments

Multimedia environmental fate models simulate the complex journey of chemicals through the environment. rsc.orgcopernicus.org These models integrate data on a chemical's properties, emission sources, and the characteristics of the environment to predict its transport, partitioning, and transformation across air, water, soil, and biota. researchgate.netrsc.org

For a compound like this compound, these models would simulate processes such as:

Volatilization from water or soil surfaces into the air.

Adsorption to soil particles and sediments.

Transport in water bodies and atmospheric currents. rsc.org

Degradation through biological or chemical processes (e.g., photo-oxidation).

A study on N,N-diethyl-m-toluamide (DEET), another substituted amine, illustrates this approach. nih.gov Multimedia modeling predicted that DEET released into the environment primarily partitions into receiving waters (around 79%) and soil (around 21%). nih.gov The model also indicated that DEET degrades at a moderate to rapid rate in surface waters and soil and undergoes rapid photo-oxidation in the atmosphere. nih.gov Such models are crucial for conducting environmental risk assessments by estimating the exposure concentrations in different environmental media.

Carbon Dioxide Adsorption by Amine-Impregnated Materials

Solid sorbents functionalized with amine groups are a promising technology for carbon dioxide (CO2) capture, offering advantages over traditional liquid amine scrubbing processes, such as lower energy requirements for regeneration. usf.eduyoutube.com The amine groups provide active sites for the chemical adsorption of acidic CO2 molecules. doi.org Materials like mesoporous silica (B1680970) (e.g., SBA-15, MCM-41) and metal-organic frameworks (MOFs) are often used as supports due to their high surface area and porous structure. doi.orgmdpi.comacs.org

Adsorption Kinetics and Isotherm Studies

Understanding the kinetics and equilibrium of CO2 adsorption is vital for designing efficient capture systems. Adsorption on amine-based materials involves both physisorption on the support surface and chemisorption with the amine functional groups. researchgate.net

Adsorption Kinetics: Kinetic studies describe the rate of CO2 uptake. The experimental data are often analyzed using various models, such as the Avrami and fractional-order kinetic models, to understand the rate-limiting steps, which can include film diffusion, pore diffusion, and the surface reaction itself. doi.orgmdpi.comacs.org The presence of moisture can influence kinetics; while it may decrease the initial adsorption rate by forming a water film on the adsorbent, it can also change the reaction mechanism (from carbamate (B1207046) to bicarbonate formation) and ultimately increase the total CO2 uptake capacity. acs.orgresearchgate.net

Adsorption Isotherms: Isotherm studies describe the equilibrium relationship between the amount of CO2 adsorbed and the pressure at a constant temperature. Models like the Langmuir, Toth, and Sips isotherms are used to fit experimental data and determine the maximum adsorption capacity. researchgate.netresearchgate.net The Sips model, for instance, is often used to describe CO2 adsorption on amine-functionalized adsorbents. researchgate.net The CO2 adsorption capacity is influenced by factors such as amine loading, temperature, and CO2 partial pressure. acs.org Typically, adsorption is an exothermic process, favoring lower temperatures; however, for viscous amines like polyethylenimine (PEI), an optimal temperature (e.g., 75 °C) is often observed due to a balance between thermodynamics and kinetic favorability. doi.orgacs.org

Below is a table summarizing the CO2 adsorption capacities of various amine-impregnated adsorbents found in research studies.

CO2 Adsorption Capacities of Amine-Based Sorbents

| Adsorbent Material | Amine | Amine Loading (wt%) | Temperature (°C) | Conditions | Adsorption Capacity (mmol/g) | Source |

|---|---|---|---|---|---|---|

| SBA-15 | TEPA | 60 | 75 | Pure, Humid CO2 | 5.22 | acs.org |

| MIL-101 (Cr) | PEI | 70 | 75 | 1 bar, Dry | 3.81 | doi.org |

| MIL-101 (Cr) | PEI | 70 | 75 | 1 bar, Humid | 4.40 | doi.org |

| MgO-AlO MMO | PEI | 67 | 25 | 400 ppm CO2 | 2.27 | cas.cn |

| SBA-15 | TEPA | N/A | 25 | Humid | 3.17 | researchgate.net |

| PAN Hollow Fibers | TEPA | N/A | 25 | 470 ppm, RH 25% | 2.03 | cas.cn |

Regenerative Capacity of Amine-Based Adsorbents